molecular formula C22H22O11 B3028397 Isoscoparin CAS No. 20013-23-4

Isoscoparin

Cat. No. B3028397
CAS RN: 20013-23-4
M. Wt: 462.4 g/mol
InChI Key: KOMUHHCFAXYRPO-DGHBBABESA-N
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Description

Isoscoparin is a flavonoid that can be isolated from the EtOAc extract of Gentiana algida Pall . It possesses antioxidant activity .


Synthesis Analysis

The synthesis of Isoscoparin involves the methylation of the C-glycosylflavonoid isoorientin. The Type II O-methyltransferases (OMTs) IiOMT1 and IiOMT2 efficiently catalyze isoorientin to form isoscoparin .


Molecular Structure Analysis

Isoscoparin has a molecular weight of 462.40 and a formula of C22H22O11 . Its structure classification includes Flavonoids, Isoflavones, Phenols, and Polyphenols .


Chemical Reactions Analysis

A UPLC-MS/MS method was developed to detect Isoscoparin in mouse blood . The blood sample was treated with protein precipitant with acetonitrile-methanol (9:1, v/v). Multiple reaction monitoring mode was used for quantitative analysis in electrospray positive-ion mode .


Physical And Chemical Properties Analysis

Isoscoparin is a solid substance with an off-white to light yellow color . It is stored at 4°C, sealed storage, away from moisture and light .

Relevant Papers One relevant paper is “Determination of isoscoparin in mouse blood using UPLC-MS/MS and its pharmacokinetics” which discusses the development of a UPLC-MS/MS method to detect Isoscoparin in mouse blood, determined the pharmacokinetics of Isoscoparin in mice after intravenous (5 mg/kg) and intragastric (20 mg/kg) administration, and calculated the absolute bioavailability .

Scientific Research Applications

Immunomodulatory Properties

  • Immunosuppressive Activity : Isoscopariusin A, a derivative of Isoscoparin from Isodon scoparius, has shown potential immunosuppressive activity, making it a subject of interest in immunology and pharmacology (Davey, 2021).

Pharmacological Potential

  • Autophagic Inhibition : Isoscoparins R and S, ent-clerodane diterpenoids related to Isoscoparin, isolated from Isodon scoparius, exhibited weak autophagic inhibitor activity, suggesting potential pharmacological uses (Li et al., 2018).

Anti-Adipogenic Effects

  • Inhibition of Adipogenesis : Isoscoparin, along with other flavonoids from Triticum aestivum, demonstrated significant anti-adipogenic effects in 3T3-L1 cells, implying potential therapeutic applications in obesity management (Poudel et al., 2015).

Biological Activity in Plants

  • Activity in Rice Plants : Isoscoparin and its derivatives were identified as active compounds causing a probing response in the green rice leafhopper, suggesting a role in plant defense mechanisms (Zhan et al., 2016).

Natural Product Synthesis

  • Synthetic Approaches : The scalable chemical synthesis of (-)-Isoscopariusin A, a natural product with immunosuppressive properties, has been achieved, allowing for further investigation of its biological activities (Yan et al., 2021).

Plant-derived Flavonoids

  • Flavonoids in Barley Leaves : Isoscoparin has been identified in barley leaves, with the isolation of new flavone C-glycosides, suggesting its role in plant biochemistry (Ferreres et al., 2008).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3/t15-,18-,20+,21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMUHHCFAXYRPO-DGHBBABESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941996
Record name 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoscoparin

CAS RN

20013-23-4
Record name Isoscoparin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20013-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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